

application of 5-(2-Iodophenyl)-5-oxovaleronitrile as a chemical intermediate

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Compound of Interest

Compound Name: 5-(2-Iodophenyl)-5-oxovaleronitrile

Cat. No.: B137274

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Application Notes and Protocols for 5-(2-Iodophenyl)-5-oxovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **5-(2-Iodophenyl)-5-oxovaleronitrile** as a versatile chemical intermediate in the synthesis of complex heterocyclic scaffolds. The protocols detailed below are intended for qualified laboratory personnel and should be performed in a suitable chemical laboratory with appropriate safety precautions.

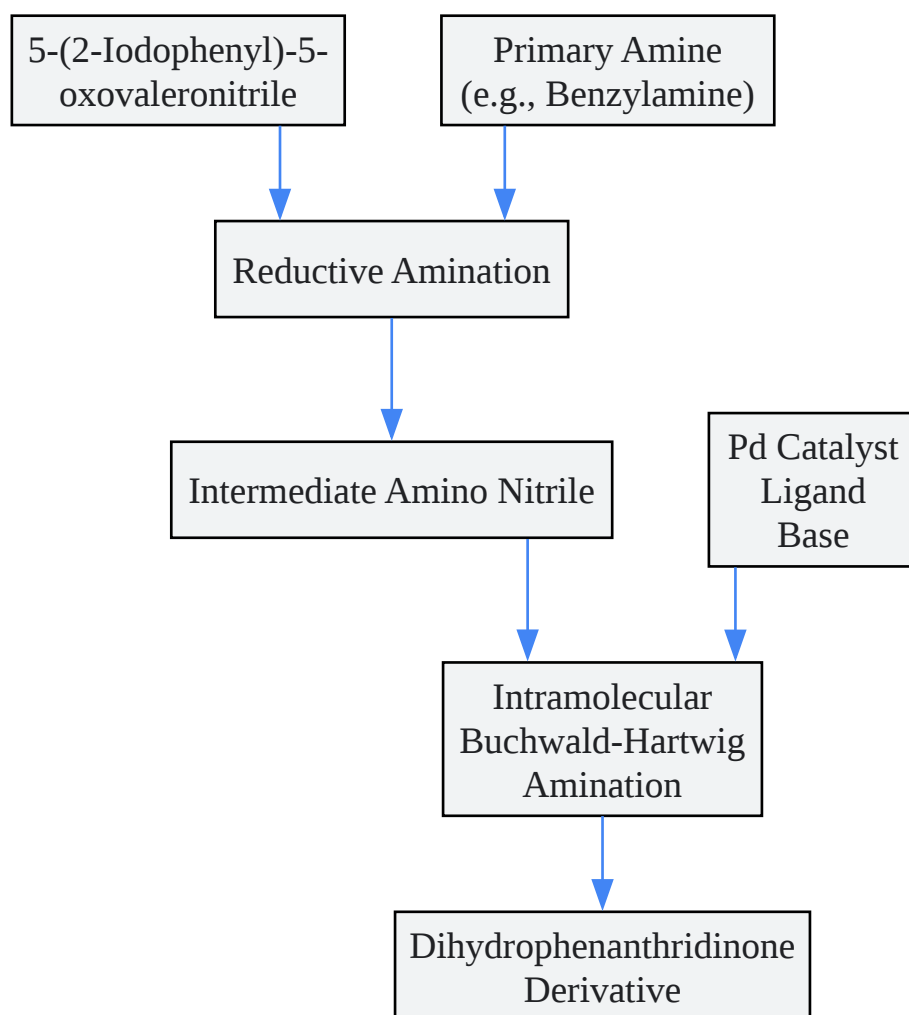
I. Introduction to 5-(2-Iodophenyl)-5-oxovaleronitrile

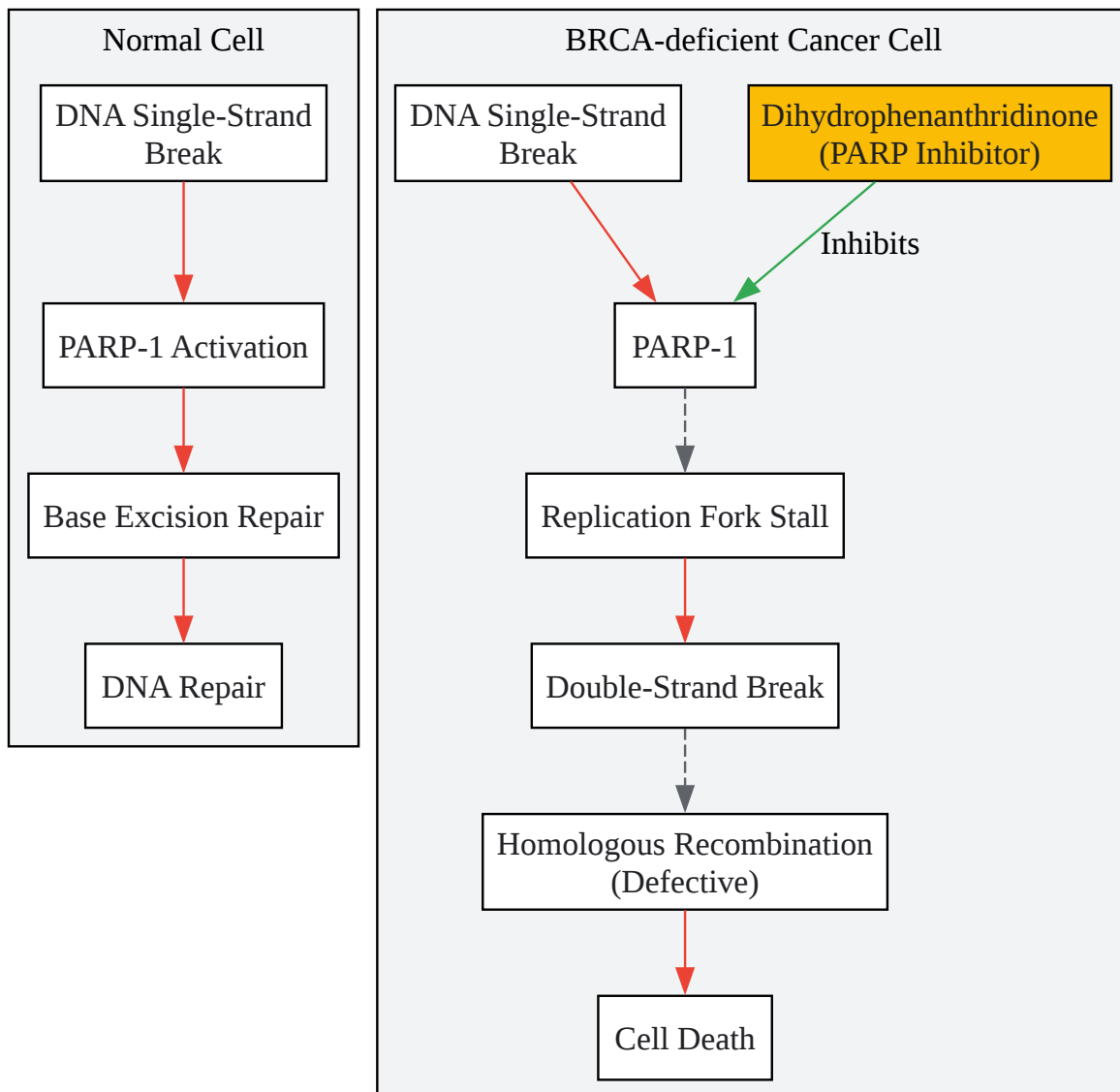
5-(2-Iodophenyl)-5-oxovaleronitrile is a bifunctional molecule featuring a terminal nitrile group and an ortho-iodobenzoyl moiety. This unique combination of reactive sites makes it a valuable building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prominent motifs in many biologically active molecules and pharmaceuticals. The presence of the aryl iodide allows for a range of palladium-catalyzed cross-coupling reactions, while the ketone and nitrile functionalities can participate in various cyclization and condensation reactions.

II. Application: Synthesis of Dihydrophenanthridinone Derivatives

A key application of **5-(2-Iodophenyl)-5-oxovaleronitrile** is in the synthesis of dihydrophenanthridinone derivatives. These scaffolds are of significant interest in medicinal chemistry, as they form the core of several biologically active compounds, including inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP). The following protocol outlines a two-step process involving a reductive amination followed by an intramolecular Buchwald-Hartwig amination to construct the dihydrophenanthridinone core.

Logical Workflow for Dihydrophenanthridinone Synthesis





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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com